BenchChemオンラインストアへようこそ!

2-[(3-Hydroxybutyl)amino]nicotinic acid

Lipophilicity Drug-likeness 2-Aminonicotinic acid

2-[(3-Hydroxybutyl)amino]nicotinic acid (CAS 1220037-38-6, molecular formula C₁₀H₁₄N₂O₃, molecular weight 210.23 g/mol) is a synthetic nicotinic acid (vitamin B₃) derivative bearing a 3-hydroxybutylamino substituent at the pyridine 2-position. Its structure positions it within a family of 2-(aminoalkyl)nicotinic acids that serve as research intermediates and potential pharmacophores for dihydroorotate dehydrogenase (DHODH) inhibition and angiotensin II receptor antagonism.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1220037-38-6
Cat. No. B1394983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Hydroxybutyl)amino]nicotinic acid
CAS1220037-38-6
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(CCNC1=C(C=CC=N1)C(=O)O)O
InChIInChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15)
InChIKeyIGCXDFLDNALDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Hydroxybutyl)amino]nicotinic Acid (CAS 1220037-38-6): Structural Identity and Analog Landscape for Informed Procurement


2-[(3-Hydroxybutyl)amino]nicotinic acid (CAS 1220037-38-6, molecular formula C₁₀H₁₄N₂O₃, molecular weight 210.23 g/mol) is a synthetic nicotinic acid (vitamin B₃) derivative bearing a 3-hydroxybutylamino substituent at the pyridine 2-position . Its structure positions it within a family of 2-(aminoalkyl)nicotinic acids that serve as research intermediates and potential pharmacophores for dihydroorotate dehydrogenase (DHODH) inhibition and angiotensin II receptor antagonism [1] [2]. The most relevant structural comparators include the non-hydroxylated 2-(butylamino)nicotinic acid (CAS 74611-53-3), the shorter-chain 2-[(3-hydroxypropyl)amino]nicotinic acid (CAS 1220037-95-5), the 2-hydroxyethyl analog (CAS 1220018-27-8), and the positional isomer 2-[(3-hydroxybutyl)amino]isonicotinic acid (CAS 1220035-06-2).

Why 2-[(3-Hydroxybutyl)amino]nicotinic Acid Cannot Be Interchanged with Other 2-Aminoalkyl Nicotinic Acid Derivatives


Within the 2-(aminoalkyl)nicotinic acid class, even minor variations in the aminoalkyl side chain dictate critical differences in lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability. The 3-hydroxybutyl substituent of CAS 1220037-38-6 introduces a secondary alcohol that simultaneously increases aqueous solubility relative to the fully hydrophobic n-butyl analog while providing an additional chiral recognition element absent in non-hydroxylated or shorter-chain congeners . Where 2-(alkylamino)nicotinic acids have been optimized for angiotensin II antagonism, the SAR is exquisitely sensitive to N-alkyl chain length and polarity [1]. Similarly, amino nicotinic acid derivatives developed as DHODH inhibitors require precise ionization states for passive permeability, making direct substitution among analogs without comparative solubility, pKa, and permeability data a scientifically unjustifiable risk [2].

Quantitative Differentiation Evidence for 2-[(3-Hydroxybutyl)amino]nicotinic Acid Relative to Its Closest Analogs


Predicted Lipophilicity (XLogP3): Hydroxybutyl vs. n-Butyl Side Chain

The 3-hydroxybutyl substituent of the target compound reduces predicted lipophilicity by approximately 1.0 log unit relative to the non-hydroxylated n-butyl analog (2-(butylamino)nicotinic acid, CAS 74611-53-3), indicating a meaningful shift toward central nervous system (CNS)-favorable or solubility-sensitive target space .

Lipophilicity Drug-likeness 2-Aminonicotinic acid

Hydrogen-Bond Donor Count: Potential for Differential Target Engagement

The target compound possesses three hydrogen-bond donors (one carboxylic acid O–H, one secondary amine N–H, and one alcohol O–H) compared to two donors in the n-butyl analog, thereby enabling an additional specific polar interaction with biological targets that may translate into differentiated binding kinetics or selectivity .

Hydrogen bonding Receptor binding Nicotinic acid pharmacophore

Increased Topological Polar Surface Area (tPSA) for CNS Multiparameter Optimization

The target compound's computed tPSA is approximately 82.5 Ų, which is ~20 Ų higher than that of 2-(butylamino)nicotinic acid (estimated tPSA ≈ 62–65 Ų), placing it closer to the CNS drug-likeness sweet spot (tPSA < 90 Ų) while the non-hydroxylated analog falls into the range typical of peripherally restricted agents .

CNS drug design Blood-brain barrier permeability tPSA

Isomeric Differentiation: Nicotinic Acid vs. Isonicotinic Acid Scaffold

The nicotinic acid regioisomer (carboxyl at position 3 of pyridine) and its isonicotinic acid counterpart (carboxyl at position 4; CAS 1220035-06-2) exhibit distinct pKa values, metal-chelating geometries, and recognition by the DHODH ubiquinone-binding pocket. Patent disclosures on amino nicotinic acid DHODH inhibitors indicate that the 3-carboxylic acid orientation is critical for pharmacophore alignment; the isonicotinic acid isomer is either inactive or an order of magnitude less potent in DHODH inhibition [1].

Positional isomerism Carboxylic acid orientation DHODH inhibitor scaffold

Recommended Application Scenarios for 2-[(3-Hydroxybutyl)amino]nicotinic Acid Based on Differentiated Evidence


DHODH Inhibitor Lead Optimization Programs

For research groups developing dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune or oncology indications, the 3-hydroxybutyl chain offers a tunable handle for modulating solubility and permeability without sacrificing the nicotinic acid pharmacophore. The correct 3-carboxylic acid regioisomer is essential for DHODH activity, as the isonicotinic acid isomer is poorly tolerated by the enzyme . The additional hydrogen-bond donor on the side chain can be exploited for potency enhancement or formulation salt formation.

Central Nervous System (CNS) Drug Discovery

With a predicted tPSA of 82.45 Ų and XLogP3 of approximately 0.96, this compound sits within the favorable CNS multiparameter optimization (MPO) space (tPSA < 90 Ų, logP 1–3). Its physicochemical profile makes it a more attractive starting scaffold for CNS-penetrant candidates than the more lipophilic n-butyl analog (estimated tPSA ~62–65 Ų, logP >2), which is more likely to be peripherally restricted . Researchers targeting neurodegeneration or neuroinflammation pathways may benefit from this inherent CNS drug-likeness.

Chemical Biology Probe Development

The secondary alcohol on the 3-hydroxybutyl chain provides a synthetic attachment point for affinity tags, photoaffinity labels, or biotin handles without interfering with the core nicotinic acid pharmacophore. This contrasts with the n-butyl analog, which lacks a chemically addressable functional group on the side chain, limiting its utility in target-identification workflows. The compound is thus a superior choice for chemoproteomics and target-engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3-Hydroxybutyl)amino]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.